molecular formula C17H8N2O4 B4955072 2-Amino-5-hydroxy-6,11-dioxoanthra[1,2-b]furan-3-carbonitrile

2-Amino-5-hydroxy-6,11-dioxoanthra[1,2-b]furan-3-carbonitrile

Cat. No.: B4955072
M. Wt: 304.26 g/mol
InChI Key: LATVFWSHQUYEAD-UHFFFAOYSA-N
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Description

2-Amino-5-hydroxy-6,11-dioxoanthra[1,2-b]furan-3-carbonitrile is a complex organic compound belonging to the class of anthraquinone derivatives This compound is characterized by its unique structure, which includes an anthraquinone core fused with a furan ring, and functional groups such as amino, hydroxy, and nitrile

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-hydroxy-6,11-dioxoanthra[1,2-b]furan-3-carbonitrile typically involves multi-step organic reactions. One common method starts with the condensation of 2,3-dichloroquinizarin with β-dicarbonyl compounds, followed by cyclization to form the anthraquinone-furan core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-purity starting materials, precise control of reaction conditions such as temperature and pH, and purification techniques like recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-hydroxy-6,11-dioxoanthra[1,2-b]furan-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions often involve specific solvents, temperatures, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield quinone derivatives, while reduction of the carbonyl groups can produce dihydroxy compounds .

Scientific Research Applications

2-Amino-5-hydroxy-6,11-dioxoanthra[1,2-b]furan-3-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-5-hydroxy-6,11-dioxoanthra[1,2-b]furan-3-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and affecting cellular pathways. Its ability to form hydrogen bonds and π-π interactions with biological molecules contributes to its efficacy .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other anthraquinone derivatives such as:

Uniqueness

What sets 2-Amino-5-hydroxy-6,11-dioxoanthra[1,2-b]furan-3-carbonitrile apart is its unique combination of functional groups and its ability to undergo diverse chemical reactions. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

2-amino-5-hydroxy-6,11-dioxonaphtho[2,3-g][1]benzofuran-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H8N2O4/c18-6-10-9-5-11(20)12-13(16(9)23-17(10)19)15(22)8-4-2-1-3-7(8)14(12)21/h1-5,20H,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LATVFWSHQUYEAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C=C4C(=C(OC4=C3C2=O)N)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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